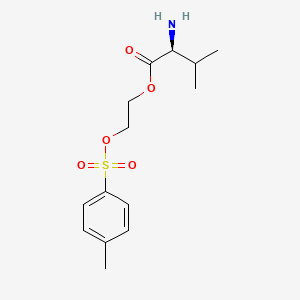
4-N,4-N-diethylbenzene-1,4-diamine;disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene and is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate typically involves the reaction of benzene-1,4-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine;disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and halogenated derivatives of this compound .
Scientific Research Applications
4-N,4-N-diethylbenzene-1,4-diamine;disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar in structure but lacks the disulfate group.
4-Amino-N,N-diethylaniline: Another derivative with similar chemical properties.
Diethyl-p-phenylenediamine: A closely related compound used in similar applications
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is unique due to its disulfate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications .
Properties
Molecular Formula |
C10H16N2O8S2-4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;disulfate |
InChI |
InChI=1S/C10H16N2.2H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;2*1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;2*(H2,1,2,3,4)/p-4 |
InChI Key |
ZNQFTDYYZBLGBO-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)
![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)

![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)






![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

